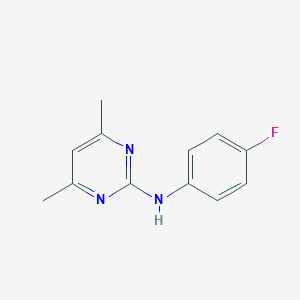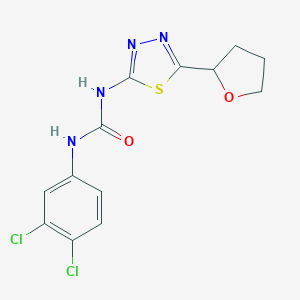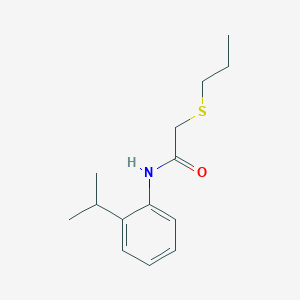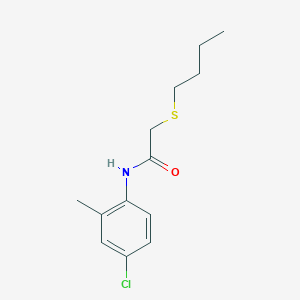![molecular formula C14H11F3N4O4 B284168 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for drug development and other research applications.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has various scientific research applications. One of its main applications is in drug development, where it is used as a lead compound for the development of new drugs. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases such as cancer and inflammation.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the inhibition of certain enzymes such as protein kinases and phosphodiesterases. It achieves this by binding to the active site of these enzymes, thereby preventing them from carrying out their normal functions. This inhibition leads to the suppression of various cellular processes, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function and memory retention in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages for lab experiments. It exhibits high potency and selectivity, making it a valuable tool for studying enzyme inhibition. It also has good solubility and stability, making it easy to handle and store. However, one of its limitations is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its effects on other cellular processes and its potential applications in other fields such as agriculture and environmental science. Additionally, further research is needed to fully understand its mechanism of action and optimize its potency and selectivity.
Synthesemethoden
The synthesis method of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid with 6-methoxy-4-aminopyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as triethylamine (TEA) to yield the final product.
Eigenschaften
Molekularformel |
C14H11F3N4O4 |
|---|---|
Molekulargewicht |
356.26 g/mol |
IUPAC-Name |
1-(6-methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C14H11F3N4O4/c1-23-11-6-10(18-7-19-11)20-12(22)21-14(13(15,16)17)24-8-4-2-3-5-9(8)25-14/h2-7H,1H3,(H2,18,19,20,21,22) |
InChI-Schlüssel |
PIKABPOIIZRIOO-UHFFFAOYSA-N |
SMILES |
COC1=NC=NC(=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Kanonische SMILES |
COC1=NC=NC(=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)





